molecular formula C13H18N6O5 B12349007 N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B12349007
M. Wt: 338.32 g/mol
InChI Key: HMIMABGUEHBERH-VPIYNSJDSA-N
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Description

Guanosine, N-[(dimethylamino)methylene]- is a modified nucleoside derivative of guanosine This compound is characterized by the presence of a dimethylaminomethylene group attached to the guanine base

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent to introduce the dimethylaminomethylene group under mild reaction conditions .

Industrial Production Methods

Industrial production methods for Guanosine, N-[(dimethylamino)methylene]- are not extensively documented. the general approach involves large-scale synthesis using protected nucleosides and subsequent deprotection steps to yield the final product. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Guanosine, N-[(dimethylamino)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized guanosine derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine, N-[(dimethylamino)methylene]- is unique due to its specific interaction with guanine-specific enzymes and its ability to form stable complexes with nucleic acids. This makes it particularly valuable in studies of guanine-rich regions of DNA and RNA, as well as in the development of guanine-targeted therapeutics .

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-9,12,20-22H,3H2,1-2H3/b15-4+/t6-,7?,8-,9-,12-/m1/s1

InChI Key

HMIMABGUEHBERH-VPIYNSJDSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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